Cas no 1882890-48-3 (N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine)

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine is a guanidine derivative featuring a chlorophenyl substituent, which enhances its reactivity and potential applications in organic synthesis and pharmaceutical intermediates. The compound’s structure incorporates both amino and imino functional groups, making it a versatile precursor for heterocyclic compound formation. Its chlorinated aromatic ring contributes to stability and selective reactivity, while the guanidine moiety offers strong nucleophilic character. This compound is particularly useful in the development of biologically active molecules, including antimicrobial and antiviral agents, due to its ability to form stable coordination complexes. Its well-defined molecular structure ensures consistent performance in synthetic pathways.
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine structure
1882890-48-3 structure
Product Name:N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine
CAS No:1882890-48-3
MF:C8H10ClN5
MW:211.651499271393
CID:5707891
PubChem ID:132353947
Update Time:2025-10-30

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine Chemical and Physical Properties

Names and Identifiers

    • 1882890-48-3
    • N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine
    • EN300-1166025
    • Inchi: 1S/C8H10ClN5/c9-7-3-6(10)2-1-5(7)4-13-14-8(11)12/h1-4H,10H2,(H4,11,12,14)/b13-4+
    • InChI Key: YTIPBCFZMHHHJO-YIXHJXPBSA-N
    • SMILES: ClC1C=C(C=CC=1/C=N/N=C(\N)/N)N

Computed Properties

  • Exact Mass: 211.0624730g/mol
  • Monoisotopic Mass: 211.0624730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 103Ų

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine Pricemore >>

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N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine Related Literature

Additional information on N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine

Professional Introduction to Compound with CAS No. 1882890-48-3 and Product Name: N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine

Compound with the CAS number 1882890-48-3 and the product name N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-amino-2-chlorophenyl moiety and a guanidine backbone suggests a multifaceted chemical profile that could be leveraged for various therapeutic purposes.

The molecular framework of this compound is highly intriguing, featuring a methylidene bridge that connects the 4-amino-2-chlorophenyl group to the guanidine moiety. This structural arrangement not only imparts distinct electronic and steric properties but also opens up possibilities for diverse interactions with biological targets. The 4-amino-2-chlorophenyl group, in particular, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for the design of high-affinity ligands.

Recent research in the field of medicinal chemistry has highlighted the importance of guanidine derivatives in the development of novel therapeutic agents. The guanidine core is a well-established pharmacophore that exhibits a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound in question, with its extended structure incorporating both 4-amino-2-chlorophenyl and guanidine functionalities, is positioned to explore new pharmacological avenues.

In particular, studies have shown that modifications at the 4-amino-2-chlorophenyl moiety can significantly alter the pharmacokinetic and pharmacodynamic profiles of guanidine-based compounds. The introduction of chlorine atoms at specific positions can enhance binding affinity and metabolic stability, making such derivatives more suitable for clinical applications. The presence of both amino groups in the guanidine backbone further increases the compound's potential for interaction with biological targets, offering a rich scaffold for drug design.

The synthesis of this compound involves sophisticated organic transformations that require precise control over reaction conditions. The formation of the methylidene bridge between the 4-amino-2-chlorophenyl group and the guanidine moiety is particularly challenging, necessitating advanced catalytic systems and protective group strategies. Despite these challenges, recent advancements in synthetic methodologies have made it feasible to produce complex derivatives like this one with high yields and purity.

One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of more complex pharmaceuticals. By serving as a building block, it can be incorporated into larger molecules designed to target specific diseases or biological pathways. For instance, its structural features could make it useful in developing inhibitors for enzymes involved in cancer progression or pathogens causing infectious diseases.

The chemical properties of this compound also make it an attractive candidate for material science applications beyond traditional pharmaceuticals. Its ability to form stable complexes with other molecules could be exploited in drug delivery systems or as components in advanced polymers. Furthermore, its unique electronic structure might find utility in designing organic semiconductors or luminescent materials.

From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Preclinical studies are essential to evaluate their pharmacological activity, toxicity profiles, and potential side effects. These studies often involve cell-based assays, animal models, and other experimental approaches to gather comprehensive data on their biological behavior.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like this one. Molecular modeling techniques can predict how such compounds will interact with biological targets at an atomic level, providing valuable insights into their potential therapeutic effects. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.

Looking ahead, ongoing research aims to expand the chemical space explored by derivatives like this one. By systematically modifying different parts of its structure—such as introducing additional functional groups or altering bond connectivity—scientists hope to uncover new biological activities that could lead to breakthroughs in medicine. Collaborative efforts between academia and industry are crucial for driving these innovations forward.

The versatility of this compound underscores its importance as a tool for scientific exploration across multiple disciplines. Whether used as a starting material for drug development or as part of broader chemical investigations into molecular interactions, it exemplifies how advances in synthetic chemistry continue to open new doors for innovation.

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